molecular formula C5H15Br2N3S B13965734 Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide CAS No. 37914-75-3

Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide

Cat. No.: B13965734
CAS No.: 37914-75-3
M. Wt: 309.07 g/mol
InChI Key: GBHUEUSGSDHNOL-UHFFFAOYSA-N
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Description

2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a sulfanyl group, and a methanimidamide moiety, all combined with dihydrobromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide typically involves multiple steps. One common method includes the reaction of ethylamine with a sulfanyl-containing precursor, followed by the introduction of a methanimidamide group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino or sulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various chemical applications.

    Sulfoximines: Known for their medicinal chemistry properties, sulfoximines are structurally related to sulfonimidates and have similar applications.

Uniqueness

2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

37914-75-3

Molecular Formula

C5H15Br2N3S

Molecular Weight

309.07 g/mol

IUPAC Name

2-(ethylamino)ethyl carbamimidothioate;dihydrobromide

InChI

InChI=1S/C5H13N3S.2BrH/c1-2-8-3-4-9-5(6)7;;/h8H,2-4H2,1H3,(H3,6,7);2*1H

InChI Key

GBHUEUSGSDHNOL-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC(=N)N.Br.Br

Origin of Product

United States

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